2-Cyanoethyl dihydrogen phosphate
Overview
Description
2-Cyanoethyl dihydrogen phosphate is an organophosphorus compound with the molecular formula C₃H₆NO₄P It is a derivative of phosphoric acid and is characterized by the presence of a cyanoethyl group attached to the phosphate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-cyanoethyl dihydrogen phosphate typically involves the reaction of cyanoethanol with phosphoric acid. One common method includes the use of pyridine and dicyclohexylcarbodiimide as catalysts at room temperature for an extended period . Another method involves the reaction of barium 2-cyanoethylphosphate with concentrated hydrochloric acid in ethanol, followed by the addition of vanadium pentoxide .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the processes likely involve similar reaction conditions as those used in laboratory synthesis, with optimizations for scale-up and cost-efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Cyanoethyl dihydrogen phosphate can undergo various chemical reactions, including:
Substitution Reactions: The cyanoethyl group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The compound can hydrolyze to form phosphoric acid and cyanoethanol.
Common Reagents and Conditions:
Pyridine and Dicyclohexylcarbodiimide: Used as catalysts in the synthesis of the compound.
Hydrochloric Acid and Ethanol: Used in the hydrolysis of barium 2-cyanoethylphosphate.
Major Products:
Phosphoric Acid: Formed during hydrolysis.
Cyanoethanol: Another product of hydrolysis.
Scientific Research Applications
2-Cyanoethyl dihydrogen phosphate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organophosphorus compounds.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-cyanoethyl dihydrogen phosphate involves its ability to participate in phosphorylation reactions. The compound can transfer its phosphate group to other molecules, a process that is crucial in various biochemical pathways. The cyanoethyl group may also influence the reactivity and stability of the compound in different environments .
Comparison with Similar Compounds
Phosphoric Acid: The parent compound of 2-cyanoethyl dihydrogen phosphate.
Cyanoethanol: A related compound that shares the cyanoethyl group.
Uniqueness: this compound is unique due to the presence of both a cyanoethyl group and a phosphate group, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in various synthetic and biochemical applications .
Properties
IUPAC Name |
2-cyanoethyl dihydrogen phosphate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6NO4P/c4-2-1-3-8-9(5,6)7/h1,3H2,(H2,5,6,7) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJDPBWLDVFCXNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COP(=O)(O)O)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6NO4P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70275763 | |
Record name | 2-cyanoethyl dihydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70275763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2212-88-6 | |
Record name | 3-(Phosphonooxy)propanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2212-88-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 226247 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002212886 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC226247 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226247 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-cyanoethyl dihydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70275763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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